Physicochemical Property Benchmarking Against Unsubstituted Pyrrolidine-Benzoate Core
This compound's molecular weight (340.38 g/mol), polar surface area (approximately 68.2 Ų), and rotational bonds (5) place it in a more favorable oral drug-likeness space compared to unsubstituted pyrrolidine-1-carbonyl benzoate analogs [1]. The single methyl group on the pyridine ring provides a controlled increase in lipophilicity (calculated logP ~2.6) without exceeding standard drug-likeness thresholds, unlike bulkier alkyl or aryl-substituted analogs [1]. These predicted properties differentiate it from the core scaffold (MW ~219 g/mol, TPSA ~57.5 Ų, clogP ~1.2), offering a balanced profile for fragment-to-lead optimization.
| Evidence Dimension | Molecular weight, topological polar surface area (TPSA), and calculated logP |
|---|---|
| Target Compound Data | MW: 340.38 g/mol; TPSA: ~68.2 Ų; clogP: ~2.6 |
| Comparator Or Baseline | 2-(Pyrrolidine-1-carbonyl)benzoic acid core: MW: 219.24 g/mol; TPSA: ~57.5 Ų; clogP: ~1.2 |
| Quantified Difference | MW increase of 121.14 g/mol; TPSA increase of ~10.7 Ų; clogP increase of ~1.4 units |
| Conditions | In silico predictions using standard cheminformatics tools (e.g., RDKit, Molinspiration) |
Why This Matters
These properties indicate a compound with superior lead-like characteristics for oral bioavailability screening, making it a more development-ready candidate than the unadorned core scaffold.
- [1] PubChem. (2025). 2-(Pyrrolidine-1-carbonyl)benzoic acid – Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
